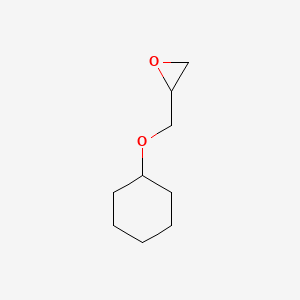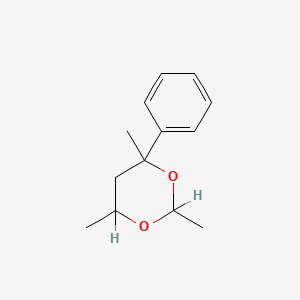
9-Chloroanthracene
Overview
Description
9-Chloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. Its molecular formula is C({14})H({9})Cl, and it has a molecular weight of 212.674 g/mol . This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
9-Chloroanthracene, an important member of the chlorinated polycyclic aromatic hydrocarbons (ClPAHs), has been demonstrated to show strong direct mutagenic effects . The primary targets of this compound are the biochemical pathways that it interacts with in the atmosphere .
Mode of Action
The interaction of this compound with its targets involves a gas-phase atmospheric reaction with the NO3 radical in the presence of NOx . This reaction leads to the oxidation of this compound, resulting in various oxidation products .
Biochemical Pathways
The oxidation of this compound affects the atmospheric biochemical pathways. The main oxidation products for the gas-phase reactions of this compound with NO3 radicals include 9-chloroanthracen-yl nitrates, 9-chloroanthracenesdiones, epoxides, dialdehydes, this compound-1,4-dione, anthracene-9,10-dione, 9-chloroanthracen-1-one, 10-chloroanthracen-1-one, 10-chloroanthracen-9-ol and 10-chloro-1-nitroanthracene . These products have downstream effects on the atmospheric biochemical pathways.
Pharmacokinetics
The overall rate constant of the no3 addition reactions is 911 × 10 −13 cm 3 molecule −1 s −1 at 298 K and 1 atm . This rate constant can impact the bioavailability of this compound in the atmosphere.
Result of Action
The molecular and cellular effects of this compound’s action are primarily its strong direct mutagenic effects . The oxidation products of this compound can also have various effects on the atmosphere.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of NOx in the atmosphere can facilitate the gas-phase atmospheric reaction of this compound . The atmospheric lifetime of this compound determined by using NO3 radicals is about 0.61 h , indicating that it can undergo long-range transport in the atmosphere .
Biochemical Analysis
Biochemical Properties
9-Chloroanthracene is involved in various biochemical reactions. It has been demonstrated to show strong direct mutagenic effects
Cellular Effects
This compound has been shown to have significant effects on cells. It is hypothesized to interact with DNA and other cellular components, leading to the generation of reactive oxygen species (ROS). These ROS have the potential to induce oxidative damage in cells, ultimately resulting in cell death . It also has the ability to interact with proteins and lipids, thereby influencing their structure and function .
Molecular Mechanism
The precise mechanism by which this compound operates remains incompletely understood. It is believed to interact with DNA and other cellular components, leading to the generation of reactive oxygen species (ROS). These ROS have the potential to induce oxidative damage in cells, ultimately resulting in cell death .
Temporal Effects in Laboratory Settings
It has been reported that the atmospheric lifetime of this compound determined by using NO3 radicals is about 0.61 hours
Metabolic Pathways
It has been suggested that this compound may interfere with glutathione and amino acid metabolisms
Preparation Methods
9-Chloroanthracene can be synthesized through several methods:
Chlorination of Anthracene: One common method involves the reaction of anthracene with chlorine in the presence of a catalyst such as anhydrous cupric chloride.
Alternative Chlorinating Agents: Other chlorinating agents such as t-butyl hypochlorite, 1,3-dichloro-5,5-dimethylhydantoin, or phosphorus pentachloride can also be used.
Chemical Reactions Analysis
9-Chloroanthracene undergoes various chemical reactions, including:
Substitution: The chlorine atom in this compound can be substituted by other groups under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
9-Chloroanthracene is used in several scientific research applications:
Biochemical Research: It serves as a chlorinated anthracene compound used for studying biochemical processes.
Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Environmental Studies: Its behavior and transformation in the atmosphere are studied to understand its environmental impact and toxic potential.
Comparison with Similar Compounds
9-Chloroanthracene can be compared with other similar compounds such as:
- 9-Bromoanthracene
- 9,10-Dibromoanthracene
- 2-Chloroanthracene
- 9,10-Dichloroanthracene
- 9-Anthracenecarboxylic acid
These compounds share similar structural features but differ in their chemical properties and reactivity due to the nature and position of the substituents .
Properties
IUPAC Name |
9-chloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULLJOPUZUWTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221831 | |
| Record name | Anthracene, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Sigma-Aldrich MSDS] | |
| Record name | 9-Chloroanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20136 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
716-53-0, 26779-04-4 | |
| Record name | 9-Chloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthracene, 9-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthracene, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloroanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


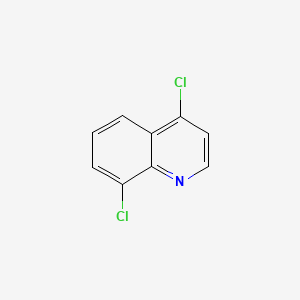
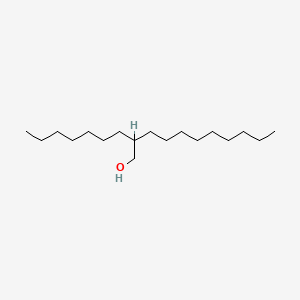

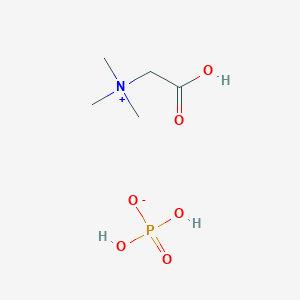
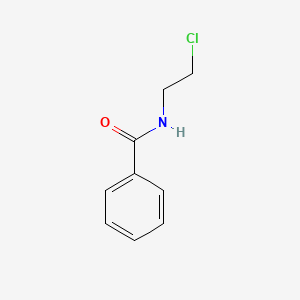
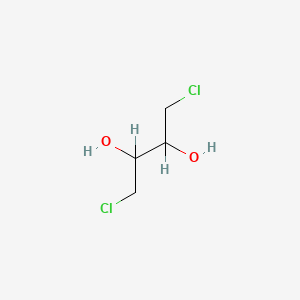
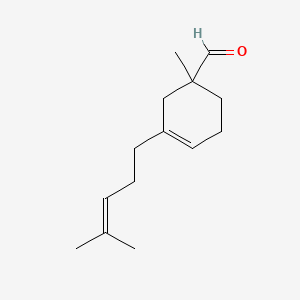
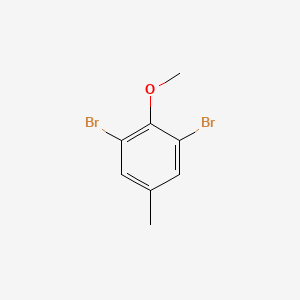
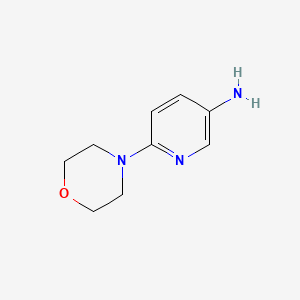

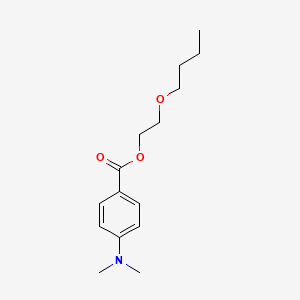
![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)
